molecular formula C22H17BrN4O3 B2719619 N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105201-22-6

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Katalognummer B2719619
CAS-Nummer: 1105201-22-6
Molekulargewicht: 465.307
InChI-Schlüssel: HLGYJZNDBWMGIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-substituted derivatives of oxadiazole compounds, similar in structure to the specified compound, have been synthesized and evaluated for antimicrobial activity. These compounds show promise as antimicrobial agents due to their effectiveness against various microbial species. The process involves converting aryl/aralkyl organic acids into esters, hydrazides, and finally 1,3,4-oxadiazol-2-thiols, which are then reacted with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide to produce target compounds. These compounds exhibit variable antimicrobial activity against selected microbial species, with some showing potent activity comparable to reference standards. This indicates their potential for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).

Enzyme Inhibition

Research into similar compounds has also explored their enzyme inhibition capabilities. Derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and evaluated for their potential to inhibit certain enzymes. This includes studies on acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease enzymes. The enzyme inhibition study of these molecules against these enzymes has shown promising results, making them potential therapeutic agents. The interaction of these compounds with the enzymes and their cytotoxicity have been studied, indicating their potential utility as therapeutic agents (Abbasi et al., 2018).

Hemolytic Activity

The evaluation of hemolytic activity is another important area of research for these compounds. Studies have shown that certain derivatives synthesized from similar processes exhibit hemolytic activity alongside antimicrobial properties. This dual functionality suggests a balance between antimicrobial effectiveness and cytotoxicity, offering insights into the safety profile of these compounds for medical applications. The synthesis process involves the conversion of benzohydrazide into 1,3,4-oxadiazol-2-thiol, followed by reaction with N-alkyl/aryl substituted 2-bromoacetamide, producing compounds that exhibit antimicrobial and hemolytic activity. These findings highlight the need for careful consideration of toxicity and therapeutic efficacy in the development of these compounds as antimicrobial agents (Rehman et al., 2016).

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYJZNDBWMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.